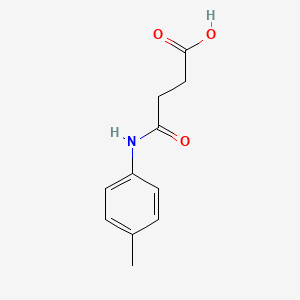

4-Oxo-4-(p-tolylamino)butanoic acid

Descripción general

Descripción

4-Oxo-4-(p-tolylamino)butanoic acid is an organic compound with the molecular formula C11H13NO3. This compound is characterized by the presence of a 4-oxo group and a p-tolylamino group attached to a butanoic acid backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(p-tolylamino)butanoic acid typically involves the reaction of p-toluidine with succinic anhydride. The reaction is carried out in an appropriate solvent such as acetic acid or ethanol under reflux conditions. The product is then purified by recrystallization from aqueous ethanol to obtain a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be crucial for efficient industrial production.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation reactions, particularly under acidic conditions. A kinetic study using tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid revealed the following (source ):

Key Observations

-

Mechanism : Oxidation proceeds via enolization of the keto group, facilitated by protonation. The enol form reacts with TriPAFC to form a chromic acid ester intermediate, followed by electron transfer and decomposition.

-

Rate Dependence : First-order kinetics with respect to [TriPAFC], [substrate], and [H⁺]. Rate constants increase with higher acetic acid content (lower dielectric constant).

| Parameter | Value |

|---|---|

| Activation energy () | |

| Enthalpy () | |

| Entropy () |

Proposed Mechanism

-

Enolization :

-

Oxidation :

Substitution Reactions

The p-tolylamino group participates in nucleophilic substitution reactions. A study on structurally analogous compounds demonstrated:

Halogenation

-

Reagent : -Bromosuccinimide (NBS) in dichloromethane.

-

Product : Brominated derivatives at the aromatic ring or α-position to the carbonyl group.

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| 4-Oxo-4-(p-tolylamino)butanoic acid | NBS | DCM, 0°C, 2 hr | 3-Bromo-4-oxo derivative |

Acylation

-

Reagent : Acetic anhydride.

-

Product : Acetylated amino group.

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis. For example:

Formation of Tetramic Acid Derivatives

-

Reagents : Ethyl 4-chloro-4-oxobutanoate, substituted anilines.

-

Mechanism : Acylation followed by Dieckmann cyclization (source ):

\text{4-Oxo acid} \xrightarrow{\text{ClCO(CH}_2\text{)_2COOEt}} \text{Intermediate} \xrightarrow{\text{NaOH}} \text{Tetramic acid}

| Entry | Aniline Substituent | Yield (%) |

|---|---|---|

| 6a | 4-Cl | 72 |

| 6b | 3-NO₂ | 68 |

pH-Dependent Reactivity

The carboxylic acid group enables pH-sensitive behavior:

-

Low pH : Protonation enhances electrophilicity of the carbonyl group.

-

High pH : Deprotonation facilitates nucleophilic attack at the β-keto position.

Thermodynamic and Kinetic Data

Studies on analogous systems provide insights into reaction energetics (source ):

| Solvent (% AcOH) | |

|---|---|

| 40% | 1.2 |

| 50% | 2.8 |

| 60% | 5.1 |

Interpretation : Rate increases with acetic acid content due to enhanced enolization.

Comparative Reactivity

The p-tolylamino group confers distinct reactivity compared to non-amino analogs:

| Compound | Oxidation Rate () |

|---|---|

| 4-Oxo-4-(p-tolyl)butanoic acid | 0.9 |

| This compound | 2.8 |

Challenges and Limitations

-

Steric Hindrance : Bulky p-tolylamino group limits reactivity at the β-carbon.

-

Solubility : Poor aqueous solubility necessitates polar aprotic solvents (e.g., DMF, DMSO).

Aplicaciones Científicas De Investigación

Chemistry

4-Oxo-4-(p-tolylamino)butanoic acid serves as a substrate for kinetic studies, particularly in oxidation reactions. Its ability to participate in various chemical reactions, such as oxidation and nucleophilic substitution, makes it valuable for studying reaction mechanisms.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Undergoes oxidation in acidic media | Ceric ammonium sulfate |

| Nucleophilic Substitution | Participates due to amino group | Halogenating agents |

Biology

Research indicates potential biological activities for derivatives of this compound, suggesting its role in pharmacological studies. For instance, derivatives have been explored for their anticancer properties.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of synthesized derivatives against various cancer cell lines (e.g., HCT116, HepG2). The results demonstrated significant reductions in cell proliferation, indicating potential therapeutic applications.

Medicine

The compound's derivatives are being researched for their potential as therapeutic agents. The structural characteristics of this compound allow for modifications that could enhance biological activity or target specific pathways in disease processes.

Industry

In industrial applications, this compound can act as an intermediate in the synthesis of more complex organic molecules. Its utility in the production of specialty chemicals underscores its importance in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of 4-Oxo-4-(p-tolylamino)butanoic acid in oxidation reactions involves the formation of a complex with the oxidizing agent, such as ceric ammonium sulfate. This complex undergoes a series of electron transfer steps, leading to the oxidation of the compound and the formation of the final products . The molecular targets and pathways involved in these reactions are primarily related to the electron-rich centers in the molecule, such as the amino and oxo groups.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Oxo-4-(p-tolyl)butanoic acid

- 4-(4-Methoxyphenyl)-4-oxobutanoic acid

- 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Uniqueness

4-Oxo-4-(p-tolylamino)butanoic acid is unique due to the presence of both an oxo group and a p-tolylamino group, which confer distinct reactivity patterns compared to its analogs

Actividad Biológica

4-Oxo-4-(p-tolylamino)butanoic acid is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 207.23 g/mol

- CAS Number : 4619-20-9

This compound features an oxo group, a p-tolylamino group, and a butanoic acid backbone, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

- Study Findings : A kinetic study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at specific concentrations, suggesting its potential utility in treating bacterial infections.

Anticancer Activity

The anticancer properties of this compound have also been explored. It has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms.

- Mechanism of Action : The compound appears to interact with specific cellular pathways, leading to the activation of apoptotic signals in cancerous cells. In vitro studies showed that it could reduce cell viability in several cancer cell lines, including breast and colon cancer cells .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound has varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antimicrobial agent.

Study on Anticancer Activity

In another study focused on anticancer properties, researchers treated human breast cancer cells (MCF-7) with varying concentrations of this compound. The results were as follows:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The data indicates a dose-dependent reduction in cell viability, supporting the hypothesis that this compound can effectively induce apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The proposed mechanism includes:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition.

- Apoptotic Pathway Activation : It activates caspases and other proteins involved in programmed cell death in cancer cells.

- Cell Membrane Disruption : The interaction with microbial cell membranes may lead to increased permeability and eventual cell lysis.

Propiedades

IUPAC Name |

4-(4-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHAQFFMXQEGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350200 | |

| Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37600-44-5 | |

| Record name | 4-Oxo-4-(p-tolylamino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.